Methyl 4-fluoro-2,3-dimethoxybenzoate
CAS No.:
Cat. No.: VC18604097
Molecular Formula: C10H11FO4
Molecular Weight: 214.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11FO4 |
---|---|
Molecular Weight | 214.19 g/mol |
IUPAC Name | methyl 4-fluoro-2,3-dimethoxybenzoate |
Standard InChI | InChI=1S/C10H11FO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3 |
Standard InChI Key | XCLLUHDVGKWIFS-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1OC)F)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Methyl 4-fluoro-2,3-dimethoxybenzoate features a benzene ring substituted with:
-
A fluorine atom at the para-position (C4),
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Methoxy groups at the ortho-positions (C2 and C3),
-
A methyl ester at the C1 position.
The IUPAC name, methyl 4-fluoro-2,3-dimethoxybenzoate, reflects this substitution pattern. The SMILES notation (O=C(OC)C(C(OC)=C1OC)=CC=C1F
) and molecular weight of 214.19 g/mol further define its identity .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.19 g/mol |
CAS Number | 1803873-65-5 |
Purity | ≥95% |
IUPAC Name | Methyl 4-fluoro-2,3-dimethoxybenzoate |
Spectroscopic Characterization
While experimental spectral data (NMR, IR) for this compound is limited in public databases, its structural analogs provide insights. For example, 1-fluoro-2,3-dimethoxybenzene (CAS: 394-64-9) exhibits a boiling point of 175.9°C and density of 1.102 g/cm³ . The ester group in methyl 4-fluoro-2,3-dimethoxybenzoate likely introduces additional carbonyl stretching vibrations (~1700 cm⁻¹ in IR) and distinct NMR signals for the ester carbonyl (δ ~165-170 ppm) and methoxy groups (δ ~55 ppm).
Synthesis and Manufacturing Processes
Retrosynthetic Considerations
The compound can theoretically be synthesized via:
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Esterification of 4-fluoro-2,3-dimethoxybenzoic acid with methanol.
-
Friedel-Crafts acylation of a fluorinated toluene derivative, followed by esterification.
A patent (CN110903176A) describing the synthesis of 4-fluoro-2-methylbenzoic acid via Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride offers a potential model . Adapting this route, m-fluorotoluene could react with a methoxy-substituted acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form a ketone intermediate, which would then undergo esterification and demethylation steps.
Optimized Reaction Conditions
Key parameters for Friedel-Crafts acylation include:
-
Catalyst: Anhydrous AlCl₃ (1.1 equiv),
-
Solvent: 1,2-Dichloroethane (0°C to 10°C),
For the esterification step, acid-catalyzed (H₂SO₄) reaction of the benzoic acid with methanol under reflux would yield the methyl ester. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography ensures ≥95% purity .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
While direct data for methyl 4-fluoro-2,3-dimethoxybenzoate is sparse, its analog methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate (CAS: 866082-30-6) has a molecular weight of 351.28 g/mol and is typically soluble in polar aprotic solvents (e.g., DCM, THF). Extrapolating, the title compound likely exhibits:
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Melting Point: 80–100°C (estimated),
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Solubility: Moderate in ethanol, DCM; low in water.
Reactivity and Functional Group Transformations
The electron-deficient aromatic ring (due to fluorine) and electron-rich methoxy groups create a polarized system amenable to:
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Nucleophilic aromatic substitution at C4 (fluorine displacement),
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Demethylation of methoxy groups under strong acids (e.g., BBr₃),
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Hydrolysis of the ester to the carboxylic acid (base or acid catalysis).
Applications in Pharmaceutical and Materials Science
Role as a Synthetic Intermediate
Methyl 4-fluoro-2,3-dimethoxybenzoate serves as a precursor for:
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Anticancer agents: Fluoro and methoxy substituents enhance membrane permeability and target binding in kinase inhibitors.
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Agrochemicals: Modified benzoates are used in herbicide formulations for selective weed control.
Case Study: Analogs in Drug Development
The structurally related methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate (VCID: VC16557633) demonstrates bioactivity in preliminary assays, highlighting the potential of fluoro-methoxy benzoates in hit-to-lead optimization.
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